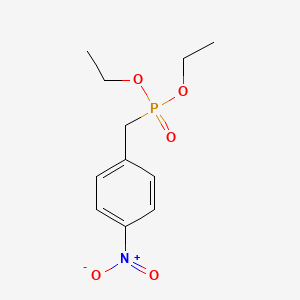

Diethyl 4-nitrobenzylphosphonate

CAS No.: 2609-49-6

Cat. No.: VC1605301

Molecular Formula: C11H16NO5P

Molecular Weight: 273.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2609-49-6 |

|---|---|

| Molecular Formula | C11H16NO5P |

| Molecular Weight | 273.22 g/mol |

| IUPAC Name | 1-(diethoxyphosphorylmethyl)-4-nitrobenzene |

| Standard InChI | InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3 |

| Standard InChI Key | FORMFFDDQMCTCT-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])OCC |

| Canonical SMILES | CCOP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])OCC |

Introduction

Chemical Identity and Structure

Diethyl 4-nitrobenzylphosphonate is an organophosphorus compound with a distinct structure featuring a 4-nitrobenzyl group attached to a diethylphosphonate moiety. The compound consists of a benzene ring with a nitro group at the para position and a methylphosphonate diethyl ester group. The presence of the electron-withdrawing nitro group significantly influences the compound's reactivity and applications in organic synthesis.

The structure can be represented by the molecular formula C₁₁H₁₆NO₅P with a molecular weight of 273.22 g/mol . The compound contains a phosphorus-carbon bond that provides stability while maintaining reactivity under specific conditions. The nitro group at the para position of the benzene ring contributes to the compound's distinct physical and chemical properties.

Nomenclature and Identifiers

Several naming conventions and identifying codes are used to reference diethyl 4-nitrobenzylphosphonate, as summarized in the following table:

| Parameter | Information |

|---|---|

| IUPAC Name | Diethyl [(4-nitrophenyl)methyl]phosphonate |

| Common Names | Diethyl 4-nitrobenzylphosphonate, Diethyl (4-nitrobenzyl)phosphonate |

| CAS Registry Number | 2609-49-6 |

| Molecular Formula | C₁₁H₁₆NO₅P |

| Molecular Weight | 273.22 g/mol |

| EINECS Number | 246-331-6 |

| InChI Key | FORMFFDDQMCTCT-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(CC1=CC=C(C=C1)N+[O-])OCC |

The compound is also known by several synonyms including 4-[(diethoxyphosphoryl)methyl]nitrobenzene, 4-nitrobenzylphosphonic acid diethyl ester, and 1-(diethoxyphosphorylmethyl)-4-nitrobenzene .

Physical and Chemical Properties

Diethyl 4-nitrobenzylphosphonate is a clear, slightly viscous liquid ranging in color from yellow-orange to dark red at room temperature . Its physical state and appearance make it convenient for handling in laboratory settings while its chemical properties enable its use in various organic reactions.

Physical Properties

The key physical properties of diethyl 4-nitrobenzylphosphonate are summarized in the following table:

The compound exhibits moderate to high viscosity, which can affect its handling in laboratory procedures. Its relatively high boiling point indicates good thermal stability, making it suitable for reactions requiring moderate heating.

Chemical Properties

Diethyl 4-nitrobenzylphosphonate contains several reactive functional groups that define its chemical behavior. The phosphonate group can participate in various transformations, with the P=O bond being particularly reactive under appropriate conditions. The nitro group at the para position of the benzene ring introduces electronic effects that influence the reactivity of the benzylic carbon.

The compound is particularly valuable in phosphorylation reactions due to its reactive phosphorus moiety. The presence of the nitro group enhances the electrophilicity of the benzylic carbon, making it susceptible to nucleophilic attack in certain reaction conditions. The phosphonate ester groups (diethyl) can undergo hydrolysis under basic or acidic conditions to produce the corresponding phosphonic acid derivatives.

Synthesis Methods

Multiple synthetic routes have been developed to prepare diethyl 4-nitrobenzylphosphonate, with the Arbuzov reaction being the most common method. Several approaches offer varying degrees of efficiency, purity, and scalability.

Arbuzov Reaction

The primary method for synthesizing diethyl 4-nitrobenzylphosphonate is the Arbuzov reaction (also known as the Michaelis-Arbuzov reaction), which involves the reaction of triethyl phosphite with 4-nitrobenzyl bromide . This reaction proceeds through the nucleophilic attack of the phosphorus atom on the benzylic carbon, followed by rearrangement to form the phosphonate product.

The reaction can be represented as follows:

-

Triethyl phosphite reacts with 4-nitrobenzyl bromide

-

An intermediate phosphonium salt forms

-

The bromide ion attacks one of the ethyl groups

-

Elimination of ethyl bromide occurs

-

The final diethyl 4-nitrobenzylphosphonate product forms

This reaction typically requires heating the reaction mixture at 120-150°C for several hours to ensure complete conversion. The yield of this reaction can vary depending on the reaction conditions but is generally moderate to high.

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have led to the development of microwave-assisted synthesis of diethyl 4-nitrobenzylphosphonate. This approach significantly reduces reaction time while maintaining or improving yields compared to conventional heating methods.

The microwave-assisted Arbuzov reaction typically involves:

-

Mixing triethyl phosphite and 4-nitrobenzyl bromide in a microwave-compatible vessel

-

Irradiating the mixture at an appropriate power level (typically 100-300 W)

-

Maintaining the reaction temperature at 100-120°C for 10-30 minutes

-

Purifying the product through standard workup procedures

This method offers advantages in terms of reaction efficiency and energy consumption, making it an attractive alternative to conventional synthesis.

Other Synthetic Approaches

Alternative methods for synthesizing diethyl 4-nitrobenzylphosphonate include:

-

Palladium-catalyzed coupling reactions using diethyl phosphonate derivatives

-

Direct phosphorylation of 4-nitrobenzyl alcohol derivatives

-

Oxidation of diethyl 4-aminobenzylphosphonate

These approaches may be preferred in specific situations where starting materials or reaction conditions favor alternative synthetic routes.

Applications in Organic Synthesis

Diethyl 4-nitrobenzylphosphonate serves as a versatile reagent in organic synthesis, particularly in carbon-carbon bond formation reactions. Its applications span from simple transformations to complex multi-step syntheses.

Horner-Wadsworth-Emmons Reaction

One of the most significant applications of diethyl 4-nitrobenzylphosphonate is in the Horner-Wadsworth-Emmons (HWE) reaction, which is a synthetic method to obtain substituted olefin products from aldehydes and ketones . This reaction typically produces E-olefins preferentially over Z-products, offering good stereoselectivity.

In the HWE reaction:

-

Diethyl 4-nitrobenzylphosphonate is deprotonated using a strong base (typically potassium tert-butoxide or sodium hydride) to form a stabilized phosphonate carbanion

-

The carbanion reacts with an aldehyde or ketone to form an oxaphosphetane intermediate

-

The intermediate decomposes to yield the corresponding olefin and a diethylphosphate byproduct

For example, the reaction with benzaldehyde produces (E)-4-nitrostilbene derivatives in good yields with excellent E-selectivity. This reaction has been utilized in the synthesis of various stilbene derivatives with potential applications in pharmaceuticals and materials science .

Synthesis of Biologically Active Compounds

Diethyl 4-nitrobenzylphosphonate serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the preparation of:

-

(E)-5-(4-(4-nitrostyryl)phenyl)barbituric acid derivatives with potential pharmacological properties

-

Various benzylphosphonate derivatives with antimicrobial activity

-

Structurally diverse phosphonate-containing compounds with applications in medicinal chemistry

The nitro group in these compounds can be further reduced to provide amino functionality, expanding the range of accessible structures and potential biological activities.

Other Synthetic Applications

Beyond the HWE reaction, diethyl 4-nitrobenzylphosphonate finds application in:

-

Phosphorylation reactions to introduce phosphonate functionality into complex molecules

-

Preparation of phosphonic acid derivatives through hydrolysis of the phosphonate esters

-

Synthesis of conjugated systems through various coupling reactions

-

Development of materials with specific optical or electronic properties

Biological Activity and Applications

Research has demonstrated that diethyl 4-nitrobenzylphosphonate and related derivatives exhibit notable biological activities, particularly antimicrobial properties. These findings suggest potential applications in pharmaceutical research and development.

Antimicrobial Activity

Studies have shown that diethyl benzylphosphonate derivatives, including those with a nitro group at the para position of the phenyl ring, possess significant antimicrobial activity against various bacterial strains, particularly Escherichia coli . The antimicrobial activity appears to be influenced by the substituents on the phenyl ring, with the nitro group potentially enhancing activity through its electronic effects.

Research has demonstrated that these compounds exhibit:

-

Low minimal inhibitory concentration (MIC) against various E. coli strains

-

High specificity for pathogenic E. coli strains

-

Activity comparable to or greater than commonly used antibiotics in some cases

-

Effectiveness against bacterial strains with different lipopolysaccharide (LPS) lengths

The mechanism of action appears to involve membrane disruption and DNA damage through oxidative stress, as evidenced by studies using the Fpg protein (formamidopyrimidine DNA glycosylase) which recognizes oxidized guanine and adenine in bacterial DNA .

Structure-Activity Relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume